2,4,5-Trimethyloxolane-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

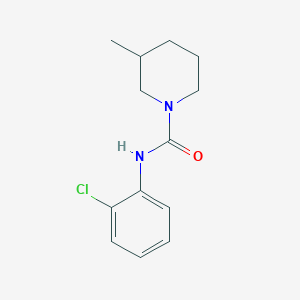

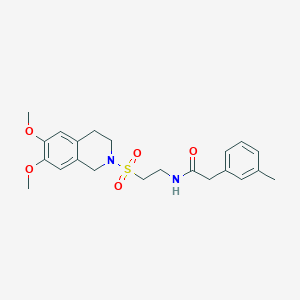

“2,4,5-Trimethyloxolane-3-carboxylic acid” is a chemical compound with the molecular formula C8H14O3 and a molecular weight of 158.20 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a carboxyl group (COOH) attached to a trimethyloxolane ring . The carboxyl group is a common feature in carboxylic acids and contributes to their acidic properties .

Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, carboxylic acids in general undergo several types of reactions. These include reactions involving the O-H bond (like acid dissociation and solvolytic reactions), reactions at the carbonyl bond (most of which involve attack by a nucleophile), decarboxylation, and substitution on the R group .

Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . Like other carboxylic acids, it likely exhibits strong hydrogen bonding between molecules, contributing to its physical properties .

Scientific Research Applications

Environmental Applications

- Electrochemical Degradation : Research has demonstrated the effective degradation of acidic solutions containing 2,4,5-trichlorophenoxyacetic acid (a related compound to 2,4,5-Trimethyloxolane-3-carboxylic acid) using peroxi-coagulation. This process involves the oxidation of the compound with OH radicals produced from Fenton's reaction, showing potential for environmental cleanup applications (Boye, Dieng, & Brillas, 2003).

Material Science

- Thermoset Synthesis : A study used a carboxylic acid functional trimer, derived from isosorbide and maleic anhydride, to cross-link epoxidized sucrose soyate, producing bio-based, degradable thermosets. This highlights its use in developing sustainable materials (Ma, Webster, & Jabeen, 2016).

Chemical Synthesis and Analysis

- NMR Characterization : A study focused on the structural analysis of perfluorinated monomer and its precursors, including perfluoro-2,4,5-trimethyl-1,3-dioxolane-2-carboxylic acid, using advanced NMR techniques. This emphasizes the compound's role in detailed chemical analysis and synthesis (Zhang et al., 2013).

Pharmaceutical Applications

- Chiral Derivatization for LC/ESI-MS/MS : The compound has been used in derivatization procedures to increase the detectability and enantiomeric separation of chiral carboxylic acids in liquid chromatography and tandem mass spectrometry. This application is crucial in pharmaceutical analysis (Higashi et al., 2012).

Catalysis and Chemical Reactions

- Polyoxometalate Modification : Carboxylic acid ligands, including those similar to this compound, have been used to modify polyoxometalates (POMs). This enhances the structural diversity and redox behaviors of POMs, useful in catalysis and material science (Ma, Hu, Wang, & Niu, 2019).

Biological Applications

- Carbapenem Biosynthesis : The compound has been studied in the context of carbapenem biosynthesis, which is important in antibiotic production. The research confirmed stereochemical assignments and explored the role of specific enzymes in the biosynthetic pathway (Stapon, Li, & Townsend, 2003).

Synthesis of Complex Sugars

- Aceric Acid Synthesis : A study detailed the synthesis of aceric acid, a branched-chain sugar, from a process involving this compound. This research contributes to the understanding of complex sugar synthesis in pectic polysaccharides (Jones et al., 2005).

Safety and Hazards

Properties

IUPAC Name |

2,4,5-trimethyloxolane-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-4-5(2)11-6(3)7(4)8(9)10/h4-7H,1-3H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSYSGNQGDADILK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC(C1C(=O)O)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Bromo-3-(trifluoromethyl)imidazo[1,5-a]pyrazine](/img/structure/B2464500.png)

![2-[(1-benzyl-4-methyl-1H-pyrazol-3-yl)oxy]-2-methylbutanoic acid](/img/structure/B2464501.png)

![Tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]-2-oxoacetate](/img/structure/B2464503.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-((4-fluorophenyl)thio)acetamide hydrochloride](/img/structure/B2464505.png)

![N-[(1-Benzyl-5-oxopyrrolidin-3-yl)methyl]-2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetamide](/img/structure/B2464506.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2464508.png)

![[4-Fluoro-3-(piperidin-1-ylmethyl)phenyl]boronic acid](/img/structure/B2464510.png)

![4-ethoxy-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2464511.png)